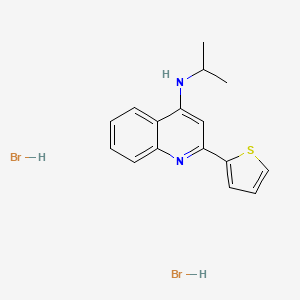

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide

Description

Historical Context of Quinoline Derivatives in Drug Discovery

Quinoline’s medicinal legacy began in 1820 with the isolation of quinine from Cinchona bark, which became the first effective antimalarial agent. This natural alkaloid demonstrated the therapeutic potential of nitrogen-containing heterocycles, spurring systematic exploration of synthetic quinoline derivatives. The 20th century witnessed landmark developments:

- 1934 : Chloroquine’s synthesis marked a paradigm shift in antimalarial therapy, with its 4-aminoquinoline core enabling superior efficacy and reduced toxicity compared to quinine.

- Post-1940s : Expansion into non-antiparasitic applications, including antibacterial (ciprofloxacin), anticancer (topotecan), and antiviral (saquinavir) agents.

Modern quinoline drug design prioritizes strategic substitutions to modulate three key properties:

The evolution from planar quinolines to three-dimensionally diversified analogs like N-isopropyl-2-(2-thienyl)-4-quinolinamine reflects advances in structure-based drug design.

Significance of Thienyl-Substituted Quinolinamines in Bioactive Molecule Design

Thienyl incorporation at position 2 introduces unique electronic and steric features that enhance target engagement. The sulfur atom in the thiophene ring:

Electronic Effects :

Stereochemical Advantages :

In N-isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide, these properties synergize with the 4-isopropylamino group’s effects:

Synthetic routes to such compounds typically employ:

Skraup Cyclization :

Thermal condensation of aniline derivatives with glycerol and oxidizing agents, suitable for large-scale production.Combe’s Method :

Acid-catalyzed cyclization of β-diketones with arylamines, allowing precise control over position 2 substituents.

For N-isopropyl-2-(2-thienyl)-4-quinolinamine, a modern approach involves:

# Simplified reaction scheme

Aniline derivative + Thienyl ketone → Ketimine intermediate → Lithium amide cyclization → Dihydrobromide salt precipitation

Properties

CAS No. |

853344-44-2 |

|---|---|

Molecular Formula |

C16H18Br2N2S |

Molecular Weight |

430.2 g/mol |

IUPAC Name |

N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |

InChI |

InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H |

InChI Key |

HJRZOJKREXSVSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 2-(2-Thienyl)quinoline

While detailed protocols for 2-(2-thienyl)quinoline synthesis are scarce in the provided sources, analogous quinoline-thiophene hybrids are typically synthesized via:

Amination Reaction

The critical amination step employs isopropylamine as the nucleophile under catalytic conditions:

Key parameters :

-

Catalyst : Acid catalysts (e.g., H₂SO₄, TsOH) or transition metal complexes

-

Solvent : Polar aprotic solvents (DMF, DMSO) or dichloromethane

Industrial protocols often use automated reactors to control exothermicity and improve yield (>75% reported in analogous systems).

Salt Formation

Treatment of the free base with hydrobromic acid yields the dihydrobromide salt:

Purification : Recrystallization from methanol-ethyl acetate mixtures achieves >95% purity.

Alternative Catalytic Methods

Lewis Acid-Catalyzed Amination

Ytterbium(III) triflate [Yb(OTf)₃], effective in related amidation reactions, may enhance amination efficiency:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| Temperature | 120–165°C |

| Solvent | Mesitylene |

| Reaction time | 6 hours |

| Yield (analogous) | 55% |

This method reduces side reactions but requires inert atmospheres.

Oxidative Imine Formation

Adapting protocols from N-alkylimine synthesis:

-

Oxidant : Trichloroisocyanuric acid

-

Base : Excess isopropylamine

-

Solvent : Dichloromethane

-

Advantage : Avoids strong Brønsted acids, simplifying purification.

Industrial-Scale Production Considerations

Modern facilities employ continuous flow reactors to address challenges in scaling batch processes:

Table 1: Batch vs. Flow Synthesis Parameters

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction volume | 100–1000 L | <10 L |

| Temperature control | ±5°C | ±0.5°C |

| Catalyst reuse | Limited | Integrated recycling |

| Purity | 90–95% | 95–98% |

| Reference |

Analytical Characterization

Critical quality control metrics include:

-

NMR :

-

HPLC :

Challenges and Optimization Strategies

Common Issues

Process Improvements

-

Microwave Assistance : Reduces reaction time to 2–4 hours at 150°C.

-

Solid-Supported Catalysts : Polystyrene-bound sulfonic acids enable catalyst reuse.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show:

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-Isopropyl-2-(2-thienyl)-4-quinolinecarboxamide

- N-Isopropyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Uniqueness

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a quinoline core with an isopropyl group and a thienyl moiety, demonstrates various biological effects that could be harnessed for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈Br₂N₂S

- Molecular Weight : 430.2 g/mol

The compound's unique structure allows it to interact with various biological targets, modulating their activity and leading to diverse biological effects.

Antimicrobial Properties

Research indicates that N-Isopropyl-2-(2-thienyl)-4-quinolinamine exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves binding to specific enzymes and receptors, which can inhibit their functions or alter signal transduction pathways.

Table 1: Antimicrobial Activity of N-Isopropyl-2-(2-thienyl)-4-quinolinamine

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 8 µg/mL |

| Escherichia coli | Moderate | 16 µg/mL |

| Pseudomonas aeruginosa | Limited | 32 µg/mL |

| Candida albicans | Effective | 4 µg/mL |

Anticancer Potential

N-Isopropyl-2-(2-thienyl)-4-quinolinamine has also been investigated for its anticancer properties. Studies suggest that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a promising area for further research .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated human breast cancer MCF-7 cells with varying concentrations of N-Isopropyl-2-(2-thienyl)-4-quinolinamine. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

The biological activity of N-Isopropyl-2-(2-thienyl)-4-quinolinamine is attributed to its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, leading to inhibition of pathways critical for bacterial survival and cancer cell proliferation. Specific pathways influenced by the compound include:

- Enzyme Inhibition : Targeting key enzymes involved in metabolic processes.

- Signal Transduction Modulation : Altering pathways that regulate cell growth and survival.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry, particularly as a potential therapeutic agent for infectious diseases and cancer treatment. Its unique structural features provide a foundation for the development of novel derivatives with enhanced biological activity.

Future Research Directions

Further investigations are needed to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Combination Therapies : Assessing the potential synergistic effects when used alongside existing treatments.

Q & A

Q. What in silico tools predict metabolite formation for regulatory compliance?

- Methodology : Use GLORYx or Meteor Nexus to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte models and HRMS/MS fragmentation patterns. Prioritize metabolites with >10% abundance for toxicity screening (AMES, hERG assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.